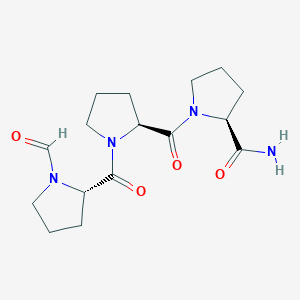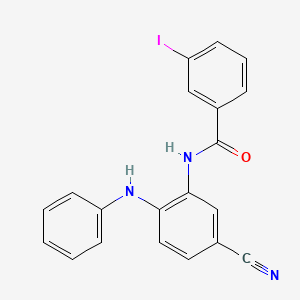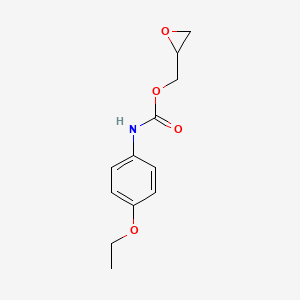
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is a chemical compound that belongs to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound features an oxirane ring and a carbamate group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate typically involves the reaction of an oxirane derivative with a phenyl carbamate. One common method is the reaction of (4-ethoxyphenyl)isocyanate with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate involves its reactive oxirane ring and carbamate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are crucial for its applications in medicinal chemistry and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Oxiran-2-yl)methyl (4-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
(Oxiran-2-yl)methyl (4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring.
(Oxiran-2-yl)methyl (4-nitrophenyl)carbamate: Features a nitro group on the phenyl ring.
Uniqueness
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
919289-25-1 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-10-5-3-9(4-6-10)13-12(14)17-8-11-7-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
IZIKTDXCBPHTRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


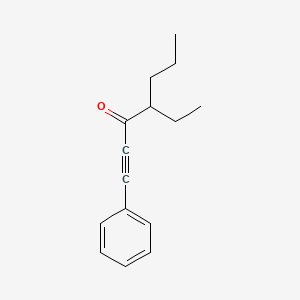
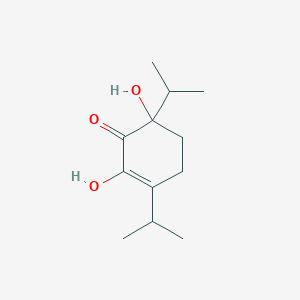

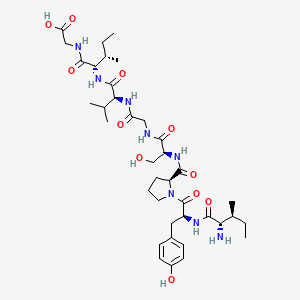


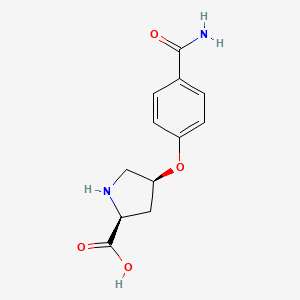
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


